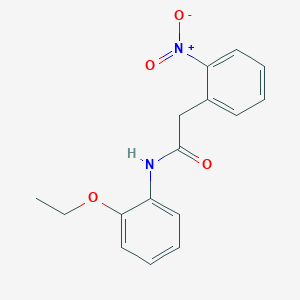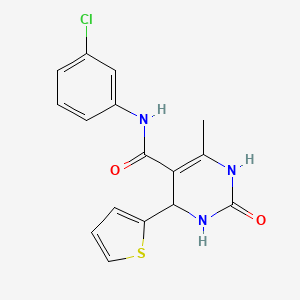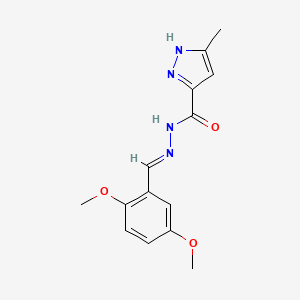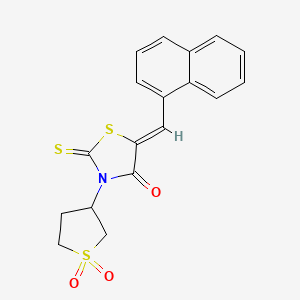![molecular formula C28H36N2O4 B3896327 N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B3896327.png)
N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide
説明
N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
科学的研究の応用
N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide has been extensively studied for its potential therapeutic applications. It is primarily used as a tool in cannabinoid research to study the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that regulates various physiological processes, such as pain, appetite, and mood. This compound is used to block the effects of cannabinoids on the endocannabinoid system, allowing researchers to study the system in more detail.
作用機序
N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide is a cannabinoid receptor antagonist, meaning that it blocks the activity of cannabinoids on the endocannabinoid system. Specifically, this compound binds to the CB1 receptor, which is the primary receptor in the endocannabinoid system. By blocking the activity of cannabinoids on the CB1 receptor, this compound can modulate various physiological processes regulated by the endocannabinoid system.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake in animals, suggesting that it may have potential as an appetite suppressant. It has also been shown to have potential as a treatment for addiction, as it can block the rewarding effects of cannabinoids and other drugs of abuse. Additionally, this compound has been shown to have potential as a treatment for neuropathic pain and inflammation.
実験室実験の利点と制限
One advantage of using N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide in lab experiments is that it is a highly specific and potent antagonist of the CB1 receptor. This allows researchers to study the effects of blocking the CB1 receptor in a controlled manner. However, one limitation of using this compound is that it can have off-target effects on other receptors, such as the serotonin 5-HT2A receptor. This can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Another area of interest is its potential as a treatment for addiction and withdrawal symptoms. Additionally, there is ongoing research on the development of more specific and potent CB1 receptor antagonists that may have fewer off-target effects than this compound.
特性
IUPAC Name |
N-[(Z)-3-(azepan-1-yl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-28(2,3)22-13-11-21(12-14-22)26(31)29-23(27(32)30-16-8-6-7-9-17-30)18-20-10-15-24(33-4)25(19-20)34-5/h10-15,18-19H,6-9,16-17H2,1-5H3,(H,29,31)/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNCRNZKRJHJAM-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3896245.png)


![1-allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896276.png)
![3-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B3896288.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3896293.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3896300.png)


![5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896323.png)
![3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B3896341.png)

![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3896356.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3896362.png)